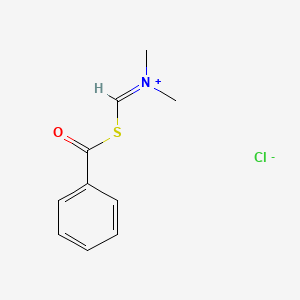
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride is an organic compound that features a benzoyl group attached to a sulfanyl group, which is further connected to an N,N-dimethylmethaniminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as a chlorinating agent to prepare the benzoylsulfanyl intermediate . The reaction conditions often require heating the mixture at elevated temperatures (170-180°C) for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of (Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for temperature control and reagent addition can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride involves its interaction with molecular targets through its benzoylsulfanyl and N,N-dimethylmethaniminium groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its application. The compound’s ability to form stable complexes with various biomolecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: Shares the benzoyl group but lacks the sulfanyl and N,N-dimethylmethaniminium moieties.
Thiourea derivatives: Contain sulfanyl groups but differ in the overall structure and functional groups.
Quaternary ammonium compounds: Feature the N,N-dimethylmethaniminium group but differ in the attached substituents.
Uniqueness
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride is unique due to the combination of its benzoylsulfanyl and N,N-dimethylmethaniminium groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
100156-00-1 |
|---|---|
Molecular Formula |
C10H12ClNOS |
Molecular Weight |
229.73 g/mol |
IUPAC Name |
benzoylsulfanylmethylidene(dimethyl)azanium;chloride |
InChI |
InChI=1S/C10H12NOS.ClH/c1-11(2)8-13-10(12)9-6-4-3-5-7-9;/h3-8H,1-2H3;1H/q+1;/p-1 |
InChI Key |
CAQYLXFKGGAZPH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](=CSC(=O)C1=CC=CC=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


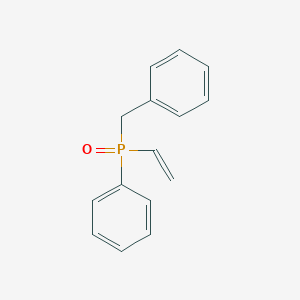
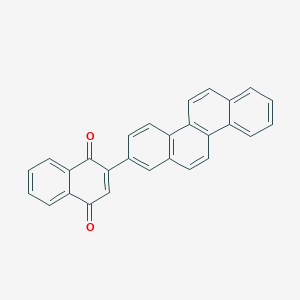
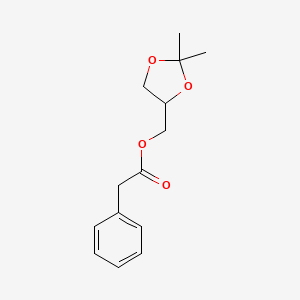
![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
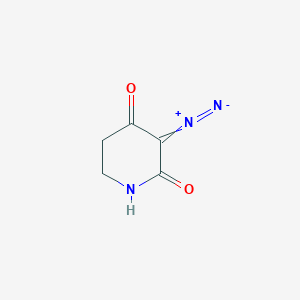

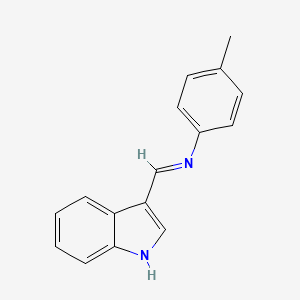
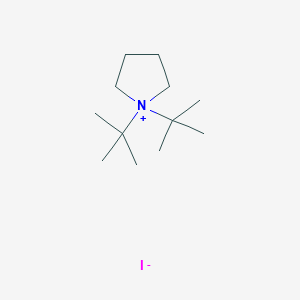
![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)

